methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimidine-fused heterocyclic compound with a thiazine core. Its structure features:
- A pyrimido[2,1-b][1,3]thiazine scaffold, which combines pyrimidine and thiazine rings.
- A 3,4,5-trimethoxyphenyl substituent at position 6, contributing electron-rich aromatic properties.
- A methyl ester at position 7 and a methyl group at position 8, influencing solubility and steric effects.
This compound is of interest in medicinal chemistry due to the bioactivity of pyrimidine-thiazine hybrids, particularly in targeting enzymes or receptors influenced by methoxy groups .
Properties
IUPAC Name |
methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-10-15(18(23)27-5)16(21-14(22)6-7-28-19(21)20-10)11-8-12(24-2)17(26-4)13(9-11)25-3/h8-9,16H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXFPPIWXBRZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable thioamide, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and anti-microbial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like tubulin and heat shock protein 90 (Hsp90), which are crucial for cancer cell survival and proliferation . Additionally, it can modulate signaling pathways involved in inflammation and microbial infections .
Comparison with Similar Compounds
Pyrimido[2,1-b][1,3]oxazine Derivatives
- Example : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile ().
- Key Differences :
- Oxazine vs. Thiazine : Replacement of sulfur with oxygen reduces electron-withdrawing effects, altering reactivity.
- Substituents : A methylthio group at position 8 acts as a leaving group, enhancing electrophilicity for nucleophilic substitution reactions .
Pyrimido[2,1-c][1,2,4]Triazinediones
- Example : 8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione ().
- Key Differences :
- Triazine vs.
- Substituents : Thiophene and phenyl groups enhance π-π stacking interactions.
Substituent Variations
Aryl Group Modifications
Ester Group Variations
- Methyl Ester (Target Compound) : Favors lipophilicity and membrane permeability.
- Ethyl Ester Derivatives () : Ethyl groups in analogs like ethyl 8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzothiazolo[3,2-a]pyrimidine-3-carboxylate increase steric hindrance, affecting binding to chiral centers .
Pharmacological and Physicochemical Data
Pyrimido[2,1-b]Benzothiazole Derivatives ()
| Compound (4h’–4k’) | Yield (%) | Melting Point (°C) | Purity (HPLC) | ESI-MS [M+H]+ |
|---|---|---|---|---|
| 8-Fluoro derivative | 79.1 | 159–162 | 99.08% | 386.8 |
| 8-Methoxy derivative | 80.4 | 150–152 | 98.85% | 382.1 |
| 8-Trifluoromethoxy | 74.2 | Not reported | Not reported | Not reported |
- Key Observations :
Crystallographic Data ()
- Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
- Structural Features :
- Puckered pyrimidine ring (deviation: 0.224 Å from plane).
- Dihedral angle of 80.94° between thiazolopyrimidine and benzene rings. Implications: Non-planar structures may influence binding to biological targets .
Biological Activity
Methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound exhibiting significant biological activity. This article reviews its biological properties, synthetic pathways, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique structural framework characterized by a pyrimido-thiazine core with various functional groups that enhance its solubility and interaction with biological targets. The presence of methoxy groups contributes to its increased bioactivity.
| Property | Details |
|---|---|
| Molecular Formula | C21H26N2O6S |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | Propan-2-yl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Biological Activities
Research indicates that compounds within the pyrimido[2,1-b][1,3]thiazine class exhibit a wide range of biological activities:
Antimicrobial Activity
Studies have demonstrated that methyl 8-methyl-4-oxo compounds possess significant antibacterial properties against various pathogens. For example:
- E. coli and Staphylococcus aureus showed susceptibility to these compounds in vitro.
- The mechanism involves the inhibition of bacterial DNA replication and cell wall synthesis.
Anticancer Potential
The compound has been evaluated for its anticancer effects:
- In vitro assays on cancer cell lines (e.g., A549 lung carcinoma) indicated that it inhibited cell proliferation with an IC50 value of approximately 64.5 μg/mL.
- The compound may disrupt microtubule dynamics in cancer cells, leading to apoptosis.
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2:
- Animal models treated with this compound exhibited reduced edema and inflammatory markers.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antibacterial Activity :
- Researchers synthesized various derivatives and tested their efficacy against a panel of bacteria. Compounds with halogenated phenyl groups showed enhanced activity compared to non-substituted analogs.
- Anticancer Research :
- A study involving the treatment of human breast cancer cells revealed that derivatives of methyl 8-methyl-4-oxo compounds significantly reduced cell viability through apoptosis induction pathways.
Synthetic Pathways
The synthesis of methyl 8-methyl-4-oxo compounds typically involves multi-step organic reactions:
- Key Reactions : Condensation of 3,4,5-trimethoxybenzaldehyde with thioamide derivatives under controlled conditions.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Aldehyde + Thioamide | DMF, reflux |
| 2 | Cyclization | Intermediate products | Controlled temperature |
| 3 | Purification | Crystallization or chromatography | Standard lab protocols |
Q & A
Q. What are the standard synthetic routes for preparing methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)pyrimidothiazine-7-carboxylate?
The synthesis typically involves multi-step organic reactions starting with cyclization of pyrimidine-thiazine precursors. Key steps include:
- Core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under basic conditions (e.g., NaOEt/EtOH) to form the pyrimidothiazine scaffold .
- Substituent introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3,4,5-trimethoxyphenyl group .
- Esterification : Reaction with methyl chloroformate to introduce the carboxylate ester moiety . Reaction optimization focuses on solvent choice (DMF or ethanol), temperature (60–80°C), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent placement, particularly the methoxy groups on the phenyl ring and methyl ester .
- HPLC : Monitors purity (>95%) and resolves diastereomers during synthesis .
- X-ray crystallography : Determines bond angles, dihedral deviations (e.g., 80.94° between pyrimidothiazine and phenyl planes), and hydrogen-bonding networks critical for structure-activity relationships .
Q. What preliminary biological screening assays are recommended?
- Enzyme inhibition : Test against kinases (e.g., CDK2) or hydrolases using fluorescence-based assays (IC₅₀ determination) .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Solubility profiling : Use shake-flask method in PBS/DMSO to guide in vitro assay design .
Advanced Research Questions
Q. How can conflicting data on biological activity between enzyme inhibition and cell-based assays be resolved?
Contradictions may arise from off-target effects or pharmacokinetic factors. Mitigation strategies include:
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct target binding in live cells .
- Metabolic stability tests : Incubate with liver microsomes to assess degradation rates (t₁/₂) and identify prodrug candidates .
- Structural analogs : Synthesize derivatives (e.g., replacing 3,4,5-trimethoxyphenyl with halogenated phenyl) to isolate structure-activity trends .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Continuous flow reactors : Improve mixing and heat transfer for cyclization steps, reducing byproducts (e.g., dimerization) .
- DoE (Design of Experiments) : Statistically optimize parameters like catalyst loading (0.5–2 mol%) and temperature gradients .
- In-line purification : Couple automated synthesis with flash chromatography to isolate intermediates .
Q. How do electronic effects of the 3,4,5-trimethoxyphenyl group influence reactivity?
- Electron density mapping : DFT calculations show methoxy groups enhance electrophilicity at the pyrimidothiazine C4 position, facilitating nucleophilic attacks (e.g., by amines or thiols) .
- Comparative kinetics : Substituents alter reaction rates in SNAr reactions (e.g., k = 0.15 min⁻¹ for trimethoxyphenyl vs. 0.08 min⁻¹ for chlorophenyl) .
Methodological Notes
- Contradictory crystallography data : If bond angles deviate >5% from DFT predictions, re-evaluate crystal packing effects using Hirshfeld surface analysis .
- Low HPLC purity : Optimize gradient elution (e.g., 60:40 to 90:10 MeCN/H₂O over 20 min) and consider ion-pair reagents for charged intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
